molecular formula C14H18N2O6S B13086980 4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

4-(4-Carboxy-benzenesulfonyl)-piperazine-1-carboxylic acid ethyl ester

Katalognummer: B13086980
Molekulargewicht: 342.37 g/mol
InChI-Schlüssel: VGFFBLJFBVGPHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid is a compound that features a piperazine ring, a benzoic acid moiety, and an ethoxycarbonyl group. Piperazine derivatives are known for their pharmacological properties and are used in various therapeutic areas .

Vorbereitungsmethoden

The synthesis of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then sulfonylated to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Analyse Chemischer Reaktionen

4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to multiple receptors with high affinity, influencing various biological pathways. The carboxylic acid group can participate in hydrogen bonding, further stabilizing interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid include:

The uniqueness of 4-((4-(Ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzoic acid lies in its combination of functional groups, which confer specific chemical and biological properties.

Eigenschaften

Molekularformel

C14H18N2O6S

Molekulargewicht

342.37 g/mol

IUPAC-Name

4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoic acid

InChI

InChI=1S/C14H18N2O6S/c1-2-22-14(19)15-7-9-16(10-8-15)23(20,21)12-5-3-11(4-6-12)13(17)18/h3-6H,2,7-10H2,1H3,(H,17,18)

InChI-Schlüssel

VGFFBLJFBVGPHJ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.